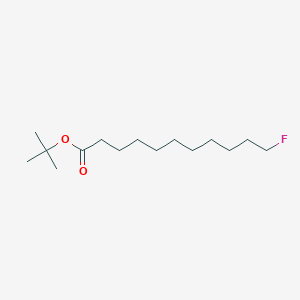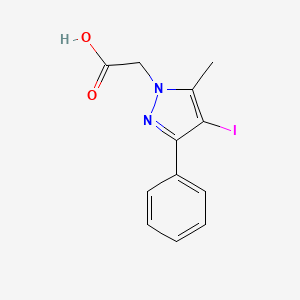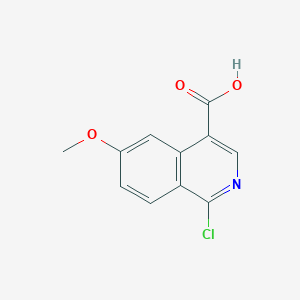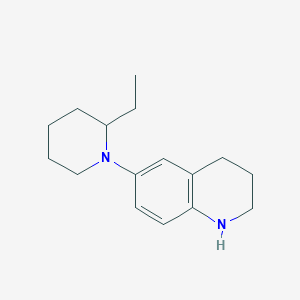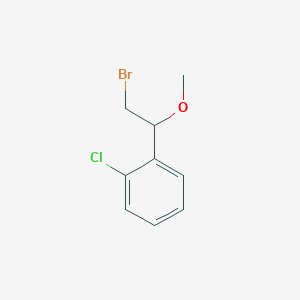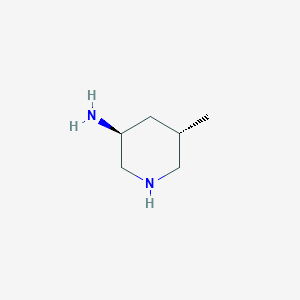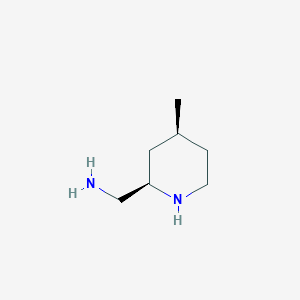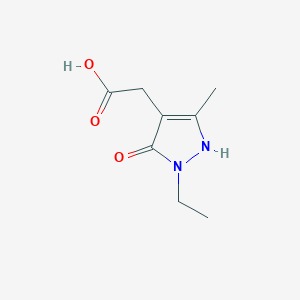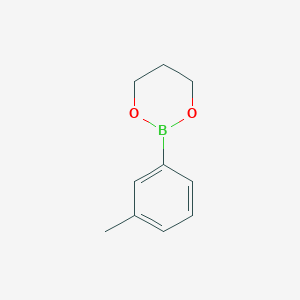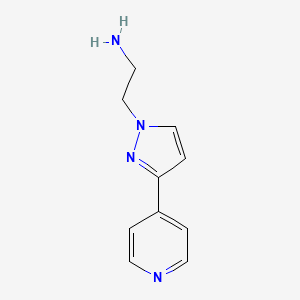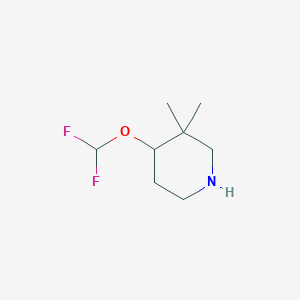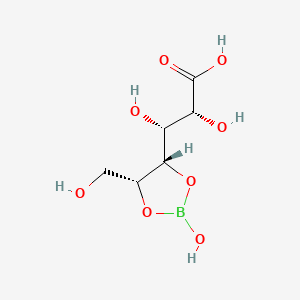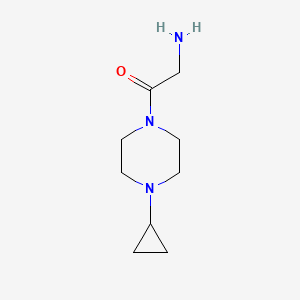
(R)-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted with a 3-chloro-2-fluoro-6-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoro-6-(trifluoromethyl)benzene and ®-pyrrolidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the benzene derivative under controlled conditions, often using a base such as sodium hydride or potassium carbonate.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and efficiency, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules, including proteins and nucleic acids. Its chiral nature allows for the exploration of enantioselective processes.
Medicine
Pharmacologically, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine could be investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound might be utilized in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)azetidine
- ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)piperidine
- ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)morpholine
Uniqueness
Compared to these similar compounds, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine stands out due to its specific ring structure and the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10ClF4N |
|---|---|
Molecular Weight |
267.65 g/mol |
IUPAC Name |
(2R)-2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H10ClF4N/c12-7-4-3-6(11(14,15)16)9(10(7)13)8-2-1-5-17-8/h3-4,8,17H,1-2,5H2/t8-/m1/s1 |
InChI Key |
GRVNSHMPNXCEHT-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2F)Cl)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


